
N-(4-sulfamoylphenyl)hexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-sulfamoylphenyl)hexanamide is a useful research compound. Its molecular formula is C12H18N2O3S and its molecular weight is 270.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 58318. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Q. Basic: What are the standard synthetic routes for N-(4-sulfamoylphenyl)hexanamide, and how are intermediates characterized?
Methodological Answer:
The synthesis typically involves coupling 4-sulfamoylaniline with hexanoyl chloride under basic conditions. For example, in a study, N-((4-sulfamoylphenyl)carbamothioyl)hexanamide (3g) was synthesized by reacting 4-thioureidobenzenesulfonamide (1) with hexanoyl chloride in the presence of a base (e.g., triethylamine) to facilitate nucleophilic acyl substitution . Intermediate purity is verified via thin-layer chromatography (TLC), and structural confirmation employs FTIR (e.g., sulfonamide S=O stretch at ~1150–1350 cm⁻¹), ¹H/¹³C NMR (amide proton at δ 8.5–10 ppm), and mass spectrometry (m/z matching molecular ion peaks) .
Q. Advanced: How can computational methods guide the optimization of this compound derivatives for target binding?
Methodological Answer:
Molecular docking and steered molecular dynamics (SMD) simulations can predict binding affinities to targets like carbonic anhydrases. For instance, analogs with sulfonamide groups have shown selective inhibition of human carbonic anhydrase II via hydrogen bonding with active-site residues (e.g., Thr199 and Gln92) . Adjusting the acyl chain length (e.g., from hexanamide to tetradecanamide) may alter hydrophobic interactions, as seen in cytotoxicity studies where intermediate chain lengths optimized membrane permeability .
Q. Basic: What spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?
Methodological Answer:
- X-ray crystallography resolves hydrogen-bonding networks; for example, sulfonamide N–H···O interactions stabilize crystal packing, as observed in related N-(4-hydroxyphenyl)benzenesulfonamide structures .
- ¹H NMR identifies substituent environments: aromatic protons (δ 7.2–8.0 ppm) and aliphatic hexanamide protons (δ 1.2–2.3 ppm) .
- ESI-MS confirms molecular weight (e.g., m/z 285.3 for C₁₂H₁₆N₂O₃S) .
Q. Advanced: How do structural modifications (e.g., acyl chain length, substituents) impact biological activity?
Methodological Answer:
- Acyl Chain Length : In cytotoxicity assays against hepatoma cells, analogs with C5–C6 chains (e.g., AN4: N-(4-hydroxy-3-methoxybenzyl)hexanamide) showed optimal activity, balancing lipophilicity and solubility .
- Substituent Effects : Adding electron-withdrawing groups (e.g., Cl) to the benzene ring enhances antibacterial activity by increasing electrophilicity, as seen in 2-chloro-N-(4-sulfamoylphenyl)acetamide derivatives (MIC = 0.25 mg/L against E. coli) .
Q. Basic: What in vitro assays are used to evaluate the bioactivity of this compound?
Methodological Answer:
- MTT Assay : Measures cytotoxicity via mitochondrial reductase activity (e.g., IC₅₀ values for hepatoma cells after 48-hour exposure) .
- Broth Dilution Method : Determines antibacterial efficacy (e.g., MIC against S. aureus and E. coli) using serial dilutions in Mueller-Hinton broth .
- Enzyme Inhibition Assays : Quantifies carbonic anhydrase inhibition via stopped-flow CO₂ hydration, comparing IC₅₀ values to acetazolamide .
Q. Advanced: How can researchers resolve contradictions between cytotoxicity and antimicrobial efficacy data?
Methodological Answer:
Discrepancies may arise from divergent mechanisms:
- Cytotoxicity often correlates with membrane disruption (e.g., acyl chain interaction with lipid bilayers) .
- Antimicrobial Activity may depend on target-specific inhibition (e.g., sulfonamide binding to dihydropteroate synthase in folate synthesis) .
Resolution Strategies : - Use isogenic bacterial strains (e.g., folP mutants) to confirm target specificity.
- Perform metabolomic profiling to identify off-target effects in eukaryotic vs. prokaryotic systems.
Q. Advanced: What role does the sulfamoyl group play in selective enzyme inhibition compared to other pharmacophores?
Methodological Answer:
The sulfamoyl group (-SO₂NH₂) acts as a zinc-binding group (ZBG) in carbonic anhydrase inhibition, coordinating with the active-site Zn²⁺ ion. This interaction is absent in non-sulfonamide inhibitors (e.g., coumarins). Comparative studies show sulfamoyl derivatives exhibit 10–100× higher affinity for CA II than non-ZBG analogs .
Propiedades
Número CAS |
4568-62-1 |
---|---|
Fórmula molecular |
C12H18N2O3S |
Peso molecular |
270.35 g/mol |
Nombre IUPAC |
N-(4-sulfamoylphenyl)hexanamide |
InChI |
InChI=1S/C12H18N2O3S/c1-2-3-4-5-12(15)14-10-6-8-11(9-7-10)18(13,16)17/h6-9H,2-5H2,1H3,(H,14,15)(H2,13,16,17) |
Clave InChI |
YSXLMBQOWQEROH-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N |
SMILES canónico |
CCCCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N |
Key on ui other cas no. |
4568-62-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.